3-(2,4,6-Trimethoxyphenyl)propan-1-ol
Description
3-(2,4,6-Trimethoxyphenyl)propan-1-ol is a phenylpropanoid compound characterized by a propanol backbone substituted with a 2,4,6-trimethoxyphenyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy groups and hydroxyl functionality, making it soluble in organic solvents like methanol or dichloromethane. It is primarily studied for its biological activities, including neuroprotective effects against oxidative stress, as noted in phenylpropanoid derivatives from Acorus calamus . The compound’s synthetic pathways and structural analogs are often explored to optimize bioactivity and stability.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(2,4,6-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
UHRVGRVZVWBCHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of 3-(2,4,6-trimethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to replace the methoxy groups.
Major Products
Oxidation: 3-(2,4,6-Trimethoxyphenyl)propanal or 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Reduction: 3-(2,4,6-Trimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4,6-Trimethoxyphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propanol moiety contribute to its binding affinity and reactivity. It may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2,4,6-trimethoxyphenyl)propan-1-ol with structurally related phenylpropanoids and derivatives, highlighting key differences in substituents, functional groups, and biological activities:
Key Observations:
Enone derivatives (e.g., compounds 8–13 in ) exhibit higher reactivity due to conjugation, which may explain their herbicidal activity but also increases susceptibility to metabolic degradation.
Substituent Position Effects: The 2,4,6-trimethoxy pattern in the target compound creates a symmetrical electron-rich aromatic system, contrasting with the asymmetrical 2,4,5-trimethoxy isomer . This symmetry may stabilize π-π interactions in biological targets. Substituents like benzo[b]thiophene (in ) or benzodioxole (in ) introduce heterocyclic rigidity, altering binding affinities compared to the simpler propanol backbone.
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced herbicidal activity, whereas electron-donating methoxy groups (as in the target compound) correlate with neuroprotective effects . The propanol moiety’s reduced oxidation state (vs. ketones or enones) may mitigate cytotoxicity, making it more suitable for therapeutic applications.
Biological Activity
3-(2,4,6-Trimethoxyphenyl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of 3-(2,4,6-trimethoxyphenyl)propan-1-ol is with a molecular weight of approximately 226.27 g/mol. It features multiple methoxy groups that enhance its lipophilicity and may contribute to its biological activity .
The biological activity of 3-(2,4,6-trimethoxyphenyl)propan-1-ol is believed to stem from its interaction with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Antiproliferative Effects
Research has shown that compounds similar to 3-(2,4,6-trimethoxyphenyl)propan-1-ol exhibit significant antiproliferative effects against various cancer cell lines. In particular:
- In Vitro Studies : Studies have indicated that derivatives of this compound can inhibit the growth of MCF-7 breast cancer cells. For instance, related compounds demonstrated IC50 values significantly lower than control agents, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-(2,4,6-Trimethoxyphenyl)propan-1-ol | MCF-7 | TBD |
| CA-4 (control) | MCF-7 | 3.9 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | TBD |
| Escherichia coli | Active | TBD |
Case Studies
- Breast Cancer Cell Line Study : A study focused on the effects of 3-(2,4,6-trimethoxyphenyl)propan-1-ol on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of the compound against common bacterial strains. The results indicated that it could effectively inhibit bacterial growth, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
